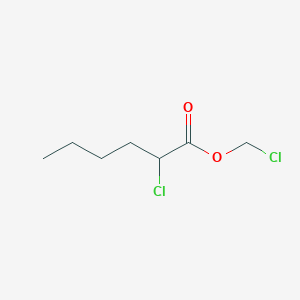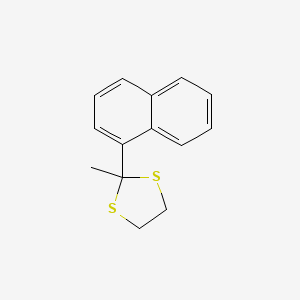
2-Methyl-2-(naphthalen-1-yl)-1,3-dithiolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-2-(naphthalen-1-yl)-1,3-dithiolane is an organic compound that belongs to the class of dithiolanes. These compounds are characterized by a five-membered ring containing two sulfur atoms. The presence of a naphthalene ring in its structure makes it an interesting subject for various chemical studies due to its aromatic properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(naphthalen-1-yl)-1,3-dithiolane typically involves the reaction of naphthalene derivatives with dithiolane precursors. One common method is the reaction of 1-naphthaldehyde with 1,3-propanedithiol in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
化学反应分析
Types of Reactions
2-Methyl-2-(naphthalen-1-yl)-1,3-dithiolane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithiolane ring to a dithiol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dithiols.
Substitution: Various substituted naphthalene derivatives.
科学研究应用
2-Methyl-2-(naphthalen-1-yl)-1,3-dithiolane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of materials with specific electronic properties.
作用机制
The mechanism of action of 2-Methyl-2-(naphthalen-1-yl)-1,3-dithiolane involves its interaction with molecular targets through its aromatic and sulfur-containing functional groups. These interactions can lead to various biological effects, such as enzyme inhibition or activation. The exact pathways and molecular targets are still under investigation.
相似化合物的比较
Similar Compounds
- 2-Methyl-2-(naphthalen-2-yl)-1,3-dithiolane
- 2-Methyl-2-(naphthalen-1-yl)-1,3-dithiane
- 2-Methyl-2-(naphthalen-1-yl)-1,3-dioxolane
Uniqueness
2-Methyl-2-(naphthalen-1-yl)-1,3-dithiolane is unique due to the presence of both a naphthalene ring and a dithiolane ring in its structure. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry.
属性
CAS 编号 |
85102-58-5 |
|---|---|
分子式 |
C14H14S2 |
分子量 |
246.4 g/mol |
IUPAC 名称 |
2-methyl-2-naphthalen-1-yl-1,3-dithiolane |
InChI |
InChI=1S/C14H14S2/c1-14(15-9-10-16-14)13-8-4-6-11-5-2-3-7-12(11)13/h2-8H,9-10H2,1H3 |
InChI 键 |
PAXSUDMIKFATHA-UHFFFAOYSA-N |
规范 SMILES |
CC1(SCCS1)C2=CC=CC3=CC=CC=C32 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Decylphenyl 4-[(4-cyanobenzoyl)oxy]-3-methoxybenzoate](/img/structure/B14409509.png)
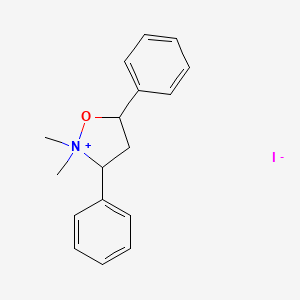

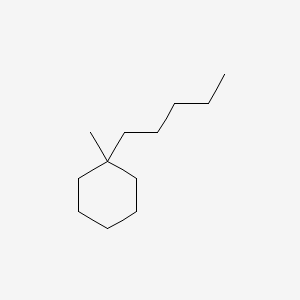
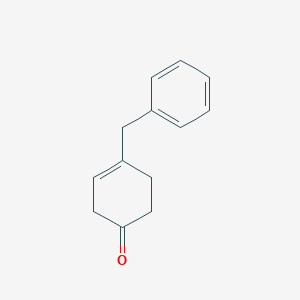
![1-[4-(Trimethylsilyl)-1H-indol-1-yl]ethan-1-one](/img/structure/B14409550.png)


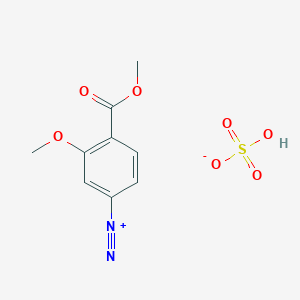
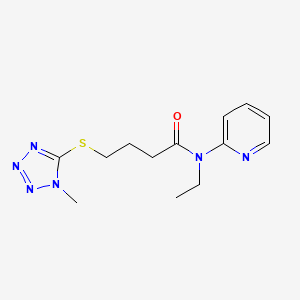

![5-([1,1'-Biphenyl]-4-yl)-2-(4-chlorophenyl)-1,3-oxazole](/img/structure/B14409585.png)
